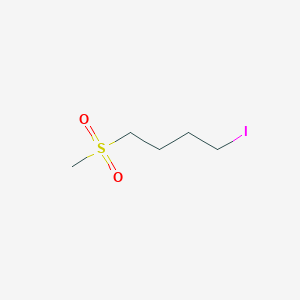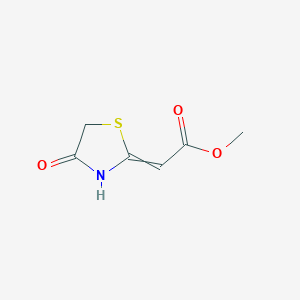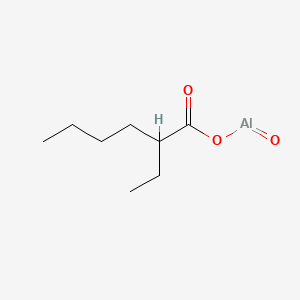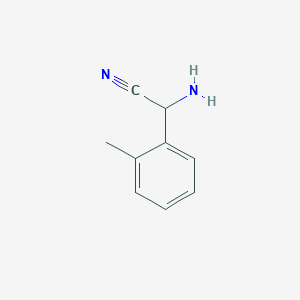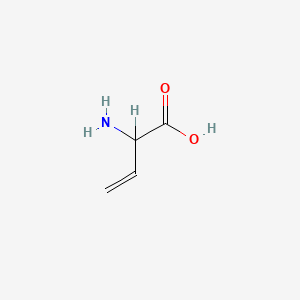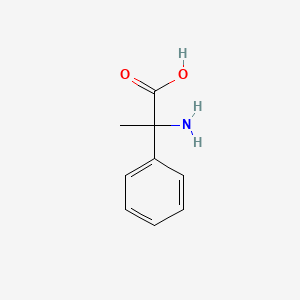
2-Amino-2-phenylpropanoic acid
Overview
Description
Mechanism of Action
Target of Action
2-Amino-2-phenylpropanoic acid, also known as 2-phenylalanine, is a type of alpha-amino acid . The primary targets of this compound are enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in various biochemical reactions, including the metabolism of amino acids and the synthesis of proteins.
Mode of Action
It is known that it interacts with its target enzymes to facilitate or inhibit specific biochemical reactions . For instance, it may act as a substrate for aminotransferase enzymes, participating in transamination reactions that are essential for amino acid metabolism .
Biochemical Pathways
This compound is involved in the biosynthesis of phenylpropanoids, a class of plant secondary metabolites synthesized from L-phenylalanine or L-tyrosine derived from the shikimate pathway . These compounds have a wide range of biological activities and are essential for plant growth and development .
Pharmacokinetics
Like other amino acids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound are largely dependent on its role in various biochemical reactions. As a component of the phenylpropanoid pathway, it contributes to the synthesis of a wide range of compounds, including flavonoids, coumarins, and lignins . These compounds play crucial roles in plant defense, pigmentation, and structural integrity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in plants, the production of phenylpropanoids, which involves this compound, can be influenced by various environmental stresses, such as pathogen attack, UV radiation, and nutrient deficiency
Biochemical Analysis
Biochemical Properties
2-Amino-2-phenylpropanoic acid is involved in several biochemical reactions, primarily due to its structural similarity to phenylalanine . It interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This interaction is crucial for the biosynthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine . Additionally, this compound can interact with proteins involved in protein synthesis, as it can be incorporated into peptides and proteins, influencing their structure and function.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It can influence the production of neurotransmitters, thereby affecting neuronal signaling and brain function. In addition, this compound can modulate the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization. The presence of this compound in cells can also alter the synthesis of proteins, affecting overall cellular function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms . It can bind to enzymes and proteins, altering their activity and function. For example, its interaction with phenylalanine hydroxylase can inhibit or enhance the enzyme’s activity, affecting the production of tyrosine and subsequent neurotransmitters. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the synthesis of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and protein synthesis. These temporal effects are essential for understanding the compound’s long-term impact on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can positively affect neurotransmitter production and cognitive function. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects outweigh the benefits, highlighting the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of neurotransmitters and the metabolism of amino acids . It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the production of tyrosine and other metabolites. These interactions can affect metabolic flux and the levels of various metabolites, impacting overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, ensuring its availability for biochemical reactions. The distribution of this compound can also affect its localization and accumulation within specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular function and health.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2-phenylpropanoic acid can be synthesized through several methods. One common approach involves the Strecker synthesis, where benzaldehyde reacts with ammonium chloride and potassium cyanide to form 2-amino-2-phenylpropanenitrile, which is then hydrolyzed to yield the desired acid. Another method involves the reductive amination of phenylpyruvic acid with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of genetically modified microorganisms that overproduce the compound. These microorganisms are engineered to enhance the biosynthetic pathways leading to the production of this compound from simple carbon sources.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Products include benzaldehyde or phenylacetaldehyde.
Reduction: Products include 2-phenylpropan-1-amine or 2-phenylpropan-1-ol.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for neurotransmitters.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Phenylalanine: An essential amino acid involved in protein synthesis.
Tyrosine: A non-essential amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters.
Phenylpropanoic Acid: A related compound with a similar structure but lacking the amino group.
Uniqueness: 2-Amino-2-phenylpropanoic acid is unique due to its non-proteinogenic nature and its potential applications in various fields. Unlike phenylalanine and tyrosine, it is not incorporated into proteins but serves as a valuable intermediate in synthetic and biosynthetic pathways.
Properties
IUPAC Name |
2-amino-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSFFGLRQDZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902586 | |
| Record name | 2-Amino-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-32-0, 565-07-1 | |
| Record name | NSC16591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


